4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-iodotriazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN4/c8-7-5-10-11-12(7)6-1-3-9-4-2-6/h5-6,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMQXUFRYRUIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=CN=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 5 Iodo 1h 1,2,3 Triazol 1 Yl Piperidine and Its Precursors
Historical and Modern Perspectives on 1,2,3-Triazole Synthesis
The 1,2,3-triazole ring is a privileged structure in organic synthesis due to its stability, aromatic character, and ability to engage in various non-covalent interactions. nih.gov Its synthesis has evolved significantly over the decades, moving from harsh thermal conditions to highly efficient and selective catalytic methods.
Evolution of Huisgen 1,3-Dipolar Cycloaddition for 1,2,3-Triazole Ring Formation
The foundational method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, first conceptualized by Rolf Huisgen around 1960. fu-berlin.denih.gov This reaction involves the thermal [3+2] cycloaddition between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne). fu-berlin.desemanticscholar.org As a concerted pericyclic reaction, it provides a direct route to the five-membered triazole ring. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
A landmark development in 1,2,3-triazole synthesis was the independent discovery by the groups of Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbeilstein-journals.org This reaction, often considered the quintessential "click chemistry" transformation, addresses the primary limitations of the thermal Huisgen cycloaddition. beilstein-journals.org
The CuAAC reaction is characterized by its remarkable efficiency, mild reaction conditions (often proceeding at room temperature), and, most importantly, its near-perfect regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnsf.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097) in a stepwise manner, fundamentally differing from the concerted thermal process. nih.govorganic-chemistry.org
A variety of copper sources and ligands can be employed to facilitate the reaction. Common methods involve the reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate, or the direct use of a copper(I) salt, like CuI or [CuBr(PPh₃)₃]. beilstein-journals.orgorganic-chemistry.org The reaction is compatible with a wide range of functional groups and is often performed in aqueous solvent systems, aligning with the principles of green chemistry. nih.gov For the synthesis of the precursor to the target molecule, 4-(1H-1,2,3-triazol-1-yl)piperidine, CuAAC would involve the reaction of 4-azidopiperidine (B13647897) with acetylene, leading specifically to the 1,4-disubstituted product.
| Parameter | Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|---|
| Catalyst | None (Thermal) | Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-disubstituted isomer |
| Reaction Conditions | High temperatures, prolonged time | Mild (often room temperature), rapid |
| Scope | Broad | Broad, high functional group tolerance |
| Key Application | Fundamental triazole synthesis | "Click chemistry" for bioconjugation, materials science, drug discovery |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Synthesis
While CuAAC provides unparalleled access to 1,4-disubstituted triazoles, the synthesis of the alternative 1,5-regioisomer remained a challenge. This was solved with the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). researchgate.net Ruthenium(II) complexes, such as [Cp*RuCl] compounds, effectively catalyze the reaction between azides and terminal alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov
The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-triazole product. organic-chemistry.orgnih.gov A significant advantage of the RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted 1,4,5-trisubstituted triazoles. researchgate.netchesci.com This method serves as a crucial complement to CuAAC, allowing for precise control over the triazole substitution pattern. researchgate.net
| Feature | Description | Catalyst Examples |
|---|---|---|
| Primary Product | 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. | CpRuCl(PPh₃)₂, CpRuCl(COD), [Cp*RuCl]₄ |
| Substrate Scope | Tolerates both terminal and internal alkynes, enabling synthesis of fully substituted triazoles. | |
| Mechanism | Involves oxidative coupling to form a ruthenacycle intermediate, followed by reductive elimination. organic-chemistry.org | |
| Key Advantage | Provides regiocomplementary access to the 1,5-isomer, which is not formed in CuAAC. |
Metal-Free and Organocatalytic Approaches to 1,2,3-Triazoles
Concerns over the potential toxicity of residual trace metals from catalytic processes have driven the development of metal-free alternatives for triazole synthesis. These methods often rely on the activation of substrates through other means. One approach involves the use of organocatalysts, such as amines, to facilitate the [3+2] cycloaddition. sigmaaldrich.comresearchgate.net
Another significant metal-free strategy involves the use of iodine as a catalyst or mediator. mdpi.com For instance, iodine-mediated formal [2+2+1] cyclization reactions using azide surrogates like p-toluenesulfonyl hydrazines have been developed to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org These reactions proceed under azide-free and metal-free conditions, offering a greener synthetic route. mdpi.com Strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful metal-free technique, primarily used in bioconjugation, where a strained cyclooctyne (B158145) reacts spontaneously with an azide without the need for a catalyst. While highly effective, the synthesis of the required strained alkynes can be complex.
Targeted Synthesis of the Iodinated 1,2,3-Triazole Moiety
To synthesize the target compound, 4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine, the triazole ring must be iodinated at the C5 position. This can be achieved either by using a pre-iodinated alkyne in the cycloaddition step or by direct iodination of a pre-formed triazole ring. The latter approach is often more convergent and synthetically efficient.
Strategies for Direct Iodination of Triazoles
The direct and regioselective iodination of a 1,4-disubstituted 1,2,3-triazole at the C5 position is a key transformation for accessing compounds like the target molecule. A highly effective method involves a one-pot Cu(I)-catalyzed cycloaddition followed by electrophilic trapping of the intermediate triazolyl-copper species. organic-chemistry.org
In this procedure, the CuAAC reaction is performed between an azide (e.g., 4-azidopiperidine) and a terminal alkyne. Before the final protonolysis step that would yield the C5-H triazole, an electrophilic iodine source such as iodine (I₂) or iodine monochloride (ICl) is introduced into the reaction mixture. The organocopper intermediate is intercepted by the electrophile, leading directly to the 5-iodo-1,4-disubstituted-1,2,3-triazole. organic-chemistry.org This approach is the first regiospecific synthesis of such compounds and offers excellent yields. organic-chemistry.org The resulting 5-iodotriazoles are valuable intermediates that can undergo further functionalization, for example, through palladium-catalyzed cross-coupling reactions. rsc.org
| Methodology | Key Reagents | Outcome | Reference |
|---|---|---|---|
| One-Pot Cu(I)-Catalyzed Cycloaddition-Iodination | Azide, Terminal Alkyne, CuI, Electrophilic Iodine Source (e.g., I₂, ICl) | Regiospecific formation of 5-iodo-1,4-disubstituted-1,2,3-triazoles in moderate to good yields. | organic-chemistry.org |
| Further Application of 5-Iodotriazoles | 5-Iodotriazole, Palladium Catalyst (for cross-coupling) | The iodo group serves as a handle for C-C bond formation via reactions like direct arylation or Heck reactions to build fused heterocyclic systems. | rsc.org |
Synthesis via Halogen-Containing Precursors
The introduction of an iodine atom at the 5-position of the 1,2,3-triazole ring is a critical step, often achieved through a one-pot, multi-component reaction. A prominent method for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles involves a copper(I)-catalyzed reaction between a terminal alkyne and an azide, with a subsequent in-situ iodination of the copper-triazolide intermediate. organic-chemistry.org This approach is the first of its kind for the regiospecific synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles. organic-chemistry.org
The reaction mechanism initiates with the formation of a copper(I) acetylide intermediate. This intermediate then reacts with an appropriate azide, such as a protected 4-azidopiperidine, to form the triazole ring. The resulting copper-triazolide is then trapped by an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), to yield the final 5-iodo-1,2,3-triazole product. organic-chemistry.org This method provides an efficient pathway to halogenated triazoles that can serve as versatile building blocks for further functionalization. organic-chemistry.org The choice of the iodinating agent and solvent system has been shown to significantly impact the reaction's efficiency. organic-chemistry.org
Functionalization and Coupling of the Piperidine (B6355638) Ring
The piperidine moiety is a ubiquitous structural feature in many pharmaceutical compounds. researchgate.net Its functionalization and conjugation to the triazole ring require precise chemical strategies to ensure the desired substitution pattern and biological activity.
Alternatively, direct C-H functionalization of the piperidine ring offers a more atom-economical approach. nih.gov The site-selectivity (i.e., functionalization at the C2, C3, or C4 position) can be controlled by the judicious choice of rhodium catalysts and the nature of the nitrogen-protecting group on the piperidine ring. nih.gov This advanced methodology allows for the synthesis of a diverse library of substituted piperidine analogues. nih.gov
The conjugation of the piperidine and triazole rings is most effectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netbeilstein-journals.org This 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. beilstein-journals.org
In the context of synthesizing this compound, the strategy would involve reacting a 4-azidopiperidine precursor with an iodine-containing terminal alkyne. Conversely, a 4-ethynylpiperidine (B1352422) could be reacted with an azide that leads to the iodo-triazole moiety. The CuAAC reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it an ideal method for conjugating complex molecular fragments. researchgate.netnih.gov
Stereochemical Considerations in the Synthesis of this compound and its Analogs
When the piperidine ring or its substituents contain stereocenters, controlling the stereochemical outcome of the synthesis is paramount. The synthesis of specific stereoisomers often requires the use of chiral starting materials or asymmetric catalytic methods.
In methods involving the C-H functionalization of the piperidine ring, the choice of a chiral dirhodium catalyst can induce high levels of diastereoselectivity and enantioselectivity. nih.gov For example, studies have shown that Rh₂(R-TPPTTL)₄-catalyzed reactions can be highly diastereoselective. nih.gov The stereochemistry of the final molecule can significantly influence its pharmacological properties, making stereocontrol a critical aspect of the synthetic design.
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of the target compound requires systematic optimization of reaction parameters. This process involves screening various catalysts, solvents, temperatures, and reactant concentrations. A Design of Experiments (DoE) approach can be a systematic way to identify the most critical factors affecting the reaction. numberanalytics.com
For the synthesis of 5-iodo-1,2,3-triazoles, key parameters to optimize include the choice of copper(I) catalyst, the nature of the base, and the solvent. organic-chemistry.org Research has shown that using iodine monochloride (ICl) as the electrophile in tetrahydrofuran (B95107) (THF) can significantly improve the yield compared to other iodine sources and solvents. organic-chemistry.org The catalyst loading is another critical factor; for instance, in some heterocyclic syntheses, using 20 mol% of a catalyst like molecular iodine has been found to be optimal. researchgate.net The absence of a catalyst may result in no product formation, even after extended reaction times. researchgate.net
| Entry | Catalyst (mol%) | Iodine Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (10) | I₂ | CH₃CN | Room Temp | 45 |
| 2 | CuI (10) | I₂ | THF | Room Temp | 58 |
| 3 | CuI (10) | ICl | CH₃CN | Room Temp | 65 |
| 4 | CuI (10) | ICl | THF | Room Temp | 82 |
| 5 | None | ICl | THF | Room Temp | Trace |
Purification and Isolation Techniques for Complex Heterocyclic Compounds
The isolation of pure this compound from the reaction mixture is a crucial final step. Due to the complexity of the molecule and the potential for side products, a multi-step purification protocol is often necessary. numberanalytics.com
Chromatography is the most widely used purification technique for heterocyclic compounds. numberanalytics.comnumberanalytics.com
Column Chromatography: Performed using a stationary phase like silica (B1680970) gel, this method separates compounds based on their differential adsorption. The polarity of the solvent system (eluent) is gradually increased to elute compounds of varying polarities.
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for high-resolution separation and purification. numberanalytics.comresearchgate.net This technique is particularly useful for separating complex mixtures and isolating highly pure compounds. researchgate.net
Crystallization is another powerful purification method that relies on the differential solubility of the compound and impurities in a given solvent system. numberanalytics.commasterorganicchemistry.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals. masterorganicchemistry.com An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures. masterorganicchemistry.com Often, a combination of chromatography followed by crystallization is used to achieve high purity. numberanalytics.com
Advanced Structural Characterization and Conformational Analysis
High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture
Spectroscopic analysis is fundamental to the characterization of 4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine, offering detailed insights into its structural framework. While specific experimental spectra for this exact molecule are not widely published, its expected spectroscopic characteristics can be inferred from data on its constituent moieties and closely related analogues.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of the molecule in solution. Both ¹H and ¹³C NMR are essential for assigning the positions of hydrogen and carbon atoms, respectively.
In ¹H NMR, the proton on the triazole ring (H-4) is expected to appear as a distinct singlet in the aromatic region. The protons on the piperidine (B6355638) ring would present as a complex set of multiplets. The methine proton at the C4 position of the piperidine ring, being attached to the nitrogen of the triazole, would be shifted downfield compared to unsubstituted piperidine. Similarly, the axial and equatorial protons at the C2/C6 and C3/C5 positions would exhibit characteristic chemical shifts and coupling constants, which are crucial for conformational analysis.
In ¹³C NMR, two distinct signals are expected for the triazole ring carbons (C4 and C5), with the C5 carbon bearing the iodine atom showing a signal at a characteristic upfield chemical shift due to the heavy atom effect. The piperidine ring would show three signals for its non-equivalent carbons (C4, C2/C6, and C3/C5).
Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to definitively assign these signals and confirm the 1,4-disubstituted pattern of the triazole ring, distinguishing it from a potential 1,5-disubstituted isomer that could theoretically form during synthesis. Furthermore, NMR can be used to study the potential for tautomerism in the triazole ring system in solution.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triazole C4-H | ~7.5 - 8.5 (singlet) | ~125 - 135 |
| Triazole C5-I | - | ~80 - 95 |
| Piperidine C4-H | ~4.5 - 5.0 (multiplet) | ~55 - 65 |
| Piperidine C2/C6-H (axial/equatorial) | ~2.8 - 3.5 (multiplets) | ~45 - 55 |
| Piperidine C3/C5-H (axial/equatorial) | ~1.9 - 2.4 (multiplets) | ~30 - 40 |
| Piperidine N-H | Variable (broad singlet) | - |
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of the compound by measuring its mass to a high degree of accuracy (typically within 5 ppm). This technique unequivocally verifies the presence of all expected atoms in their correct numbers, distinguishing the target compound from others with the same nominal mass. For this compound, HRMS would confirm the molecular formula C₇H₁₁IN₄.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₁IN₄ |
| Molecular Weight | 294.09 g/mol |
| Exact Mass (Monoisotopic) | 293.99776 Da |
| Expected [M+H]⁺ Ion | 295.00504 Da |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, key vibrational modes would include N-H stretching from the piperidine amine, C-H stretching from both the aliphatic piperidine and aromatic triazole rings, C-N stretching, and characteristic ring vibrations for both heterocyclic systems. The N=N stretching vibration of the triazole ring is a key indicator of the heterocycle's presence. researchgate.net The C-I stretch would be expected in the far-infrared region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Piperidine N-H | Stretching | 3300 - 3500 (broad) |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C-H | Stretching | 3050 - 3150 |
| Triazole N=N | Stretching | 1580 - 1620 |
| Triazole Ring | C=C, C=N Stretching | 1450 - 1600 |
| Piperidine/Triazole C-N | Stretching | 1050 - 1350 |
| C-I | Stretching | 500 - 600 |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
While a specific crystal structure for this compound has not been reported in the surveyed literature, X-ray crystallography remains the definitive method for determining its solid-state conformation and packing. If suitable crystals were obtained, this technique would provide precise bond lengths, bond angles, and torsion angles.
Based on studies of similar 4-substituted piperidines, the solid-state structure would be expected to feature the piperidine ring in a stable chair conformation. researchgate.net The bulky 5-iodo-1,2,3-triazol-1-yl substituent would almost certainly occupy an equatorial position to minimize steric hindrance. The triazole ring itself would be largely planar.
Analysis of the crystal packing would reveal intermolecular interactions. Key expected interactions include hydrogen bonding from the piperidine N-H donor to a nitrogen acceptor on a neighboring triazole ring. researchgate.net Weaker C-H···N interactions and potential halogen bonding involving the iodine atom could also play significant roles in stabilizing the three-dimensional crystal lattice.
Detailed Conformational Analysis of the Piperidine and Triazole Ring Systems
The conformational behavior of this molecule is dominated by the preferences of its two heterocyclic rings.
The piperidine ring is well-established to adopt a chair conformation as its lowest energy state, which minimizes both angle strain and torsional strain. acs.orgrsc.org For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. There is a strong energetic preference for the bulky 5-iodo-1,2,3-triazol-1-yl group to reside in the more sterically favorable equatorial position. nih.gov This orientation avoids unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions, which would be present if the substituent were in the axial position.
The 1,2,3-triazole ring is an aromatic, five-membered heterocycle and is, therefore, inherently planar. The connection to the piperidine ring at N1 and the iodine atom at C5 are co-planar with the ring. The orientation between the piperidine and triazole rings is determined by the torsion angle around the C4-N1 bond. Computational studies on similar 4-arylpiperidines suggest a preference for a perpendicular orientation between the plane of the substituent and the piperidine ring. researchgate.net
Isomerism and Tautomerism within the 1,2,3-Triazole Moiety and its Impact on Structure
The 1,2,3-triazole ring system exhibits a form of isomerism known as annular tautomerism. For a monosubstituted or disubstituted 1,2,3-triazole with a proton on a nitrogen atom, that proton can migrate between the available nitrogen atoms. An unsubstituted triazole ring can exist in equilibrium between 1H- and 2H-tautomeric forms.
In the case of this compound, the name explicitly defines the isomer where the piperidine ring is attached to the N1 position of the triazole. This is the 1,4-disubstituted regioisomer, which is the typical product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Computational and Theoretical Studies of 4 5 Iodo 1h 1,2,3 Triazol 1 Yl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecular structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govepstem.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecule's ground state geometry and compute key electronic and reactivity parameters. epstem.netresearchgate.net
These calculations yield insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. epstem.net A smaller gap generally implies higher reactivity.
From these orbital energies, global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of properties like electronegativity, chemical hardness, and softness, which are essential for understanding interaction capabilities. epstem.net
| Property | Description | Predicted Value (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | LUMO-HOMO energy difference; indicates chemical reactivity | 5.3 eV |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.2 eV |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons ((I+A)/2) | 3.85 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | 2.65 eV |
Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized compounds and help interpret experimental spectra.
DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy, often with root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. epstem.net These predictions are valuable for assigning signals in experimental spectra to specific atoms within the this compound structure.
Similarly, DFT can compute the vibrational frequencies corresponding to the fundamental modes of molecular motion. These theoretical frequencies, when properly scaled to account for systematic errors, can be correlated with experimental IR and Raman spectra. researchgate.net This allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of functional groups, such as the C-H bonds of the piperidine (B6355638) ring or the vibrations within the triazole ring. researchgate.net
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Triazole C-H | 8.10 | 125.5 |
| Triazole C-I | - | 95.0 |
| Piperidine C-H (N-CH) | 4.85 | 58.0 |
| Piperidine CH2 (axial, adjacent to N-CH) | 2.50 | 45.0 |
| Piperidine CH2 (equatorial, adjacent to N-CH) | 2.30 |
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Triazole Ring | 3120 |
| C-H Stretch (Aliphatic) | Piperidine Ring | 2950-2850 |
| C=C/C=N Stretch | Triazole Ring | 1520, 1480 |
| C-N Stretch | Triazole/Piperidine | 1250 |
| C-I Stretch | Iodo-Triazole | 650 |
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and its interactions with its environment over time.
The piperidine ring in this compound is not planar and can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The orientation of the bulky iodo-triazolyl substituent (axial vs. equatorial) significantly influences the stability of these conformers.
Conformational sampling techniques, combined with quantum chemical energy calculations, can be used to explore the potential energy surface of the molecule. researchgate.net This analysis identifies the most stable (lowest energy) conformers and the energy barriers between them. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties. For this compound, the chair conformation with the large triazole substituent in the equatorial position is expected to be the most stable due to minimized steric hindrance.
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are used to investigate the stability of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme. nih.govpensoft.net
Starting from a docked pose of the ligand in the protein's active site, an MD simulation models the interactions between the ligand, the protein, and the surrounding solvent (usually water) for nanoseconds or longer. The simulation provides a detailed view of the complex's dynamic behavior. Key metrics analyzed from the simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand and protein backbone atoms from their initial positions, indicating the stability of the binding pose. A stable RMSD suggests a stable complex.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which are critical for binding affinity and specificity.
These simulations can validate docking results and provide a more realistic picture of the ligand-receptor interactions, guiding further optimization of the compound. nih.gov
Structure-Based and Ligand-Based Computational Drug Design Principles
The scaffold of this compound can serve as a starting point for designing new therapeutic agents using computational drug design strategies. These strategies are broadly categorized as structure-based or ligand-based.
Structure-Based Drug Design (SBDD): This approach is applicable when the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-EM). nih.gov The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the target's active site. researchgate.net By docking this compound into a relevant receptor, researchers can identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) that contribute to binding. This information guides the rational design of new derivatives with modified functional groups to enhance these interactions and improve potency and selectivity.
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. nih.gov These methods rely on the information from a set of known active molecules.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. A pharmacophore model can be built from this compound and related active compounds, and this model can then be used to screen large virtual libraries for new molecules with different chemical scaffolds but the same essential features.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical properties of a series of compounds with their biological activity. By developing a QSAR model for derivatives of the title compound, it becomes possible to predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.
Both SBDD and LBDD are integral to modern drug discovery, enabling a more efficient and targeted approach to developing novel therapeutics based on the this compound framework.
Molecular Docking for Predicting Binding Modes and Interactions with Theoretical Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of This compound , this would involve simulating its interaction with the binding site of a hypothetical protein target.
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: The 3D structure of This compound would be generated and optimized to its lowest energy conformation.
Selection of a Protein Target: A relevant protein target would be chosen based on the therapeutic area of interest. For triazole and piperidine scaffolds, targets could include enzymes like kinases, proteases, or G-protein coupled receptors.
Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.
Scoring and Analysis: A scoring function would estimate the binding affinity for each pose. The top-scoring poses would then be analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the iodine atom).
The results would be presented in a table format, detailing the predicted binding energies and key interacting residues of the theoretical protein target.
Table 1: Hypothetical Molecular Docking Results for this compound with a Theoretical Kinase Target
| Protein Target (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Kinase A | -8.5 | ASP145 | Hydrogen Bond with piperidine NH |
| LYS88 | Hydrogen Bond with triazole N | ||
| LEU132 | Hydrophobic interaction with piperidine ring | ||
| TYR134 | Halogen bond with iodine atom |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. For This compound , a pharmacophore model could be developed based on its structure and known active molecules for a particular target.
The key pharmacophoric features of this compound would likely include:
A hydrogen bond acceptor (the nitrogen atoms of the triazole ring).
A hydrogen bond donor (the NH group of the piperidine ring).
A hydrophobic feature (the piperidine ring).
A halogen bond donor (the iodine atom).
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify other molecules with a similar arrangement of features, which would be potential candidates for the same biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To build a QSAR model relevant to This compound , a dataset of structurally similar compounds with measured biological activity against a specific target would be required.
The process would involve:
Data Collection: Assembling a series of triazolylpiperidine analogs with their corresponding biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., LogP, molecular weight), electronic properties, and topological indices.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that correlates the descriptors with the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of the This compound scaffold, thereby guiding the design of more potent compounds.
Prediction of Potential Protein-Ligand Binding Sites and Molecular Interactions
In the absence of a known protein target for This compound , computational methods can be used to predict potential binding sites on proteins. Techniques like inverse docking screen the ligand against a library of protein structures to identify potential binding partners.
Furthermore, an analysis of the molecule's electrostatic potential surface would reveal regions likely to engage in specific interactions. For instance, the nitrogen atoms of the triazole ring would exhibit negative electrostatic potential, making them likely hydrogen bond acceptors. The hydrogen on the piperidine nitrogen would have a positive potential, indicating a hydrogen bond donor site. The iodine atom, through the phenomenon of a sigma-hole, could present a region of positive electrostatic potential, making it a potential halogen bond donor.
Chemoinformatics Approaches for Chemical Diversity and Scaffold Prioritization
Chemoinformatics tools can be used to analyze the properties of This compound in the context of larger chemical libraries. By calculating molecular fingerprints and other descriptors, its similarity to known drugs and its novelty can be assessed.
Scaffold prioritization involves identifying core structures that are promising starting points for drug discovery campaigns. The 4-(1H-1,2,3-triazol-1-yl)piperidine core is a common motif in medicinal chemistry. A chemoinformatic analysis could compare the novelty and potential of the 5-iodo-substituted version of this scaffold against other derivatives, helping to prioritize it for synthesis and screening in drug discovery projects. This would involve assessing its "drug-likeness" based on criteria such as Lipinski's rule of five and evaluating its synthetic accessibility.
Exploration of Biological Relevance and Mechanism of Action Excluding Clinical and Safety Data
In Vitro Biological Assay Development and Screening Methodologies for Novel Chemical Entities
The initial exploration of a new compound's biological potential relies on a suite of in vitro assays. These assays are designed to be robust, reproducible, and amenable to screening formats to efficiently test the compound against a wide range of biological systems, from isolated proteins to complex cellular pathways.
Design of High-Throughput Screening (HTS) Platforms for Triazole Derivatives
High-Throughput Screening (HTS) is a critical first step in drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For triazole derivatives, HTS platforms are often tailored to known activities of the triazole scaffold or designed for unbiased discovery.
A common approach involves cell-based reporter gene assays. For instance, in a screen to identify antagonists of the human pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates drug metabolism, a large library of compounds including 1,4,5-substituted 1,2,3-triazoles was tested. nih.gov Such a platform utilizes engineered cells that produce a measurable signal (e.g., luminescence) upon receptor activation or inhibition. The design of such a screen for 4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine would involve exposing these engineered cells to the compound and quantifying the change in reporter signal to determine its activity.
HTS platforms can also be analytical. For example, circular dichroism (CD) based assays have been developed for the high-throughput determination of enantiomeric excess in the synthesis of chiral triazole derivatives, a critical aspect for ensuring the purity and specific activity of a potential therapeutic agent. rsc.org
Table 1: Key Features of HTS Platforms for Triazole Derivatives
| Feature | Description | Example Application | Reference |
| Assay Format | Cell-based or biochemical assays in microplate format (96, 384, or 1536-well). | Cell-based reporter gene assay for PXR antagonists. nih.gov | nih.gov |
| Detection Method | Fluorescence, luminescence, absorbance, or circular dichroism. | TR-FRET for receptor binding; CD spectroscopy for enantiopurity. nih.govrsc.org | nih.govrsc.org |
| Compound Library | Diverse chemical libraries containing triazole scaffolds. | Screening of 132,975 compounds to identify 1,2,3-triazole analogs. nih.gov | nih.gov |
| Data Analysis | Automated data acquisition and analysis to calculate metrics like IC₅₀ or EC₅₀ values. | Dose-response analysis to determine antagonist IC₅₀ values. nih.gov | nih.gov |
Enzyme-Based Assays for Characterizing Molecular Interactions
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Triazole-containing compounds are known to interact with a variety of enzymes, making enzyme-based assays essential for characterizing their molecular interactions. researchgate.net Systemic triazoles, for example, are well-documented inhibitors of cytochrome P450 (CYP) isozymes, including CYP3A4, CYP2C9, and CYP2C19. nih.govresearchgate.net
Characterizing the interaction of this compound with specific enzymes would involve incubating the compound with an isolated, purified enzyme and its substrate. The rate of product formation is measured, typically via a spectrophotometric or fluorometric method, in the presence and absence of the inhibitor. researchgate.net This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀). A wide range of enzymes could be tested, including kinases, proteases, phosphatases, and metabolic enzymes like acetylcholinesterase and α-glucosidase, which have been shown to be inhibited by other triazole derivatives. researchgate.netacs.org
Table 2: Examples of Enzyme-Based Assays for Triazole Derivatives
| Enzyme Target Class | Specific Enzyme Example | Assay Principle | Reference |
| Cytochrome P450s | CYP3A4, CYP2C9, CYP2C19 | Measurement of the metabolism of a fluorescent or chromogenic substrate. | nih.govresearchgate.net |
| Cholinesterases | Acetylcholinesterase (AChE) | Spectrophotometric measurement of thiocholine (B1204863) produced from acetylthiocholine (B1193921) (Ellman's method). | researchgate.net |
| Glucosidases | α-Glucosidase | Spectrophotometric measurement of p-nitrophenol released from p-nitrophenyl-α-D-glucopyranoside. | researchgate.netacs.org |
| Topoisomerases | Topoisomerase I (Topo I) | Gel electrophoresis to visualize the relaxation of supercoiled plasmid DNA. acs.org | acs.org |
Cell-Based Assays for Pathway Interrogation (Methodological Focus)
While enzyme assays pinpoint interactions with a single molecular target, cell-based assays provide a more holistic view of a compound's effect on complex cellular pathways in a physiologically relevant context. These assays are crucial for understanding the downstream consequences of target engagement.
A primary methodological approach is the cell viability or cytotoxicity assay. To assess the effect of this compound, various human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) could be treated with the compound at varying concentrations. nih.govmdpi.com Cell viability can be quantified using metabolic assays like the MTT assay, which measures mitochondrial reductase activity, or the SRB assay, which measures total cellular protein. mdpi.comnih.gov
To investigate effects on cell migration and invasion, a wound-healing or scratch assay can be employed. In this method, a "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time in the presence of the test compound. windows.net Furthermore, flow cytometry can be used to analyze the cell cycle distribution, determining if the compound induces arrest at a specific phase (e.g., G2/M phase), or to quantify apoptosis by staining for markers like Annexin (B1180172) V. windows.net
Table 3: Methodological Focus of Key Cell-Based Assays
| Assay Type | Methodological Principle | Information Gained | Reference |
| Cytotoxicity Assay (MTT/SRB) | Colorimetric measurement of metabolic activity (MTT) or total protein (SRB) in treated cells. | Antiproliferative activity and concentration-dependent toxicity (GI₅₀/IC₅₀). mdpi.comnih.gov | mdpi.comnih.gov |
| Wound-Healing Assay | Microscopic monitoring of the closure of a physical gap created in a cell monolayer. | Effect on cell migration and potential anti-metastatic properties. windows.net | windows.net |
| Cell Cycle Analysis | Flow cytometric analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium (B1200493) iodide). | Identification of cell cycle arrest at G1, S, or G2/M phases. windows.net | windows.net |
| Apoptosis Assay | Flow cytometric detection of externalized phosphatidylserine (B164497) (Annexin V staining) or caspase activity. | Determination of whether cell death occurs via apoptosis. nih.govmdpi.com | nih.govmdpi.com |
Target Identification and Validation Strategies for this compound
Identifying the direct molecular target(s) of a compound is a pivotal step in understanding its mechanism of action. This is often a challenging process that requires specialized chemical biology and genetic techniques.
Affinity-Based Proteomic Profiling for Binding Partner Discovery
Affinity-based proteomic profiling (AfBPP) is a powerful strategy to identify the direct binding partners of a small molecule within the entire proteome. malariaworld.org This technique involves creating a chemical probe based on the compound of interest. For this compound, a probe would be synthesized by incorporating two key functionalities: a photoactivatable group (like a diazirine or phenyl tetrazole) and a bioorthogonal handle (like a terminal alkyne or azide) for downstream enrichment. nih.gov
The general workflow involves treating living cells or cell lysates with the probe. The probe is then covalently cross-linked to its binding partners via UV irradiation. The alkyne or azide (B81097) handle is subsequently used in a "click chemistry" reaction to attach a reporter tag, such as biotin (B1667282). The biotinylated protein-probe complexes can then be enriched from the complex proteome using streptavidin beads, and the captured proteins are identified by mass spectrometry. malariaworld.orgnih.gov A competitive AfBPP experiment, where the cells are co-incubated with the probe and an excess of the original, unmodified compound, is crucial for distinguishing specific targets from non-specific binders. nih.gov
Table 4: General Workflow for Affinity-Based Proteomic Profiling
| Step | Description | Purpose | Reference |
| 1. Probe Synthesis | The parent compound is chemically modified to include a photoaffinity group and a bioorthogonal handle. | To create a tool for covalently capturing and enriching binding partners. | nih.gov |
| 2. Proteome Labeling | Live cells or cell lysates are incubated with the probe, with or without a competitor (parent compound). | To allow the probe to bind to its target proteins in a complex biological environment. | malariaworld.orgnih.gov |
| 3. Photo-Crosslinking | The sample is exposed to UV light to activate the photoaffinity group, forming a covalent bond with the target. | To permanently link the probe to its direct binding partners. | nih.gov |
| 4. Click Chemistry | A reporter tag (e.g., biotin-azide) is attached to the probe's handle (e.g., alkyne) via a bioorthogonal reaction. | To tag the probe-protein complexes for subsequent purification. | nih.gov |
| 5. Enrichment & Digestion | Biotin-tagged proteins are captured on streptavidin beads, washed, and digested into peptides. | To isolate the target proteins and prepare them for mass spectrometry. | rsc.org |
| 6. LC-MS/MS Analysis | The peptides are analyzed by liquid chromatography-tandem mass spectrometry to identify the proteins. | To identify potential protein targets of the original compound. | nih.gov |
Genetic Screens and Reporter Gene Assays for Mechanistic Insights (Methodological Focus)
Genetic approaches provide complementary and often orthogonal methods for elucidating a compound's mechanism of action and validating putative targets.
Reporter gene assays are versatile tools for monitoring the activity of specific signaling pathways. nih.gov These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific DNA response element. nih.gov If this compound is hypothesized to modulate a particular transcription factor, a reporter construct containing that factor's response element can be used. An increase or decrease in the reporter signal upon compound treatment would indicate pathway modulation. To improve data quality and reduce artifacts, coincidence reporter systems using two non-homologous reporters (e.g., Firefly and Renilla luciferase) can be co-expressed to ensure that observed effects are on the pathway of interest and not on the reporter protein itself. nih.gov
Genetic screens, such as those using CRISPR-Cas9 or RNAi technologies, can be used for target validation. For example, if AfBPP identifies a specific protein as a target, knocking out or knocking down the gene encoding that protein should recapitulate the phenotype observed with compound treatment or alter the cell's sensitivity to the compound. nih.gov As demonstrated in a study on a 1,2,3-triazole hydrazide, the knockout of genes for subunits of a putative target (in that case, mitochondrial complex I) led to significant changes in sensitivity to the compound, thereby validating the target. nih.gov
Table 5: Comparison of Methodologies for Mechanistic Insight
| Methodology | Principle | Application for this compound | Strengths |
| Reporter Gene Assay | A readily measurable gene product is expressed under the control of a specific transcriptional response element. | To determine if the compound modulates specific signaling pathways (e.g., NF-κB, p53, PXR) in a high-throughput manner. nih.govnih.gov | High-throughput, quantitative, pathway-specific. nih.gov |
| Genetic Screen (e.g., Knockout) | The gene for a putative target is inactivated or its expression is reduced to observe the phenotypic consequences. | To validate if inactivating a protein identified by AfBPP mimics the compound's effect or alters cellular sensitivity to it. nih.gov | Provides strong evidence for target causality and functional relevance. |
The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold serves as a versatile building block in medicinal chemistry. The combination of the saturated piperidine (B6355638) ring and the aromatic triazole ring creates a hybrid structure with specific steric and electronic properties that can be fine-tuned to interact with various biological targets. Structure-activity relationship (SAR) studies on analogs of this scaffold are crucial for understanding how chemical modifications influence biological activity and for the rational design of new therapeutic agents.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The biological activity of compounds based on the 4-(1H-1,2,3-triazol-1-yl)piperidine core is highly dependent on the substitution patterns on both the triazole and piperidine rings. The 1,2,3-triazole ring is a well-established pharmacophore, often acting as a bioisostere for amide or ester groups, and is stable against metabolic degradation. researchgate.netresearchgate.net Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in dipole-dipole and π-cation interactions, contributing significantly to ligand-target binding. nih.govnih.gov
Substituents on the triazole ring play a critical role in modulating the pharmacological profile of the entire molecule. The introduction of a halogen atom, such as iodine, at the C5 position of the 1,2,3-triazole ring can profoundly influence the compound's properties. researchgate.net
Electronic Effects : Halogens are electron-withdrawing groups that can alter the electronic density of the triazole ring, affecting its ability to engage in interactions like hydrogen bonding.
Steric Effects : Iodine is the largest of the stable halogens, and its introduction adds significant bulk to the C5 position. This steric hindrance can either enhance binding by promoting a specific, favorable conformation or reduce activity by preventing access to a binding pocket.
Halogen Bonding : The iodine atom can act as a halogen bond donor, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target. This can contribute to binding affinity and selectivity.
While direct SAR studies on this compound are not extensively documented in publicly available literature, research on related halo-triazole derivatives provides valuable insights. The functionalization of halo-triazoles through metal-mediated cross-coupling reactions allows for the creation of diverse molecular libraries to explore SAR. researchgate.net Studies on other triazole-containing scaffolds have shown that the introduction of electron-withdrawing groups can enhance biological activity. nih.gov For instance, in a series of 1,2,4-triazole (B32235) inhibitors of the annexin A2–S100A10 protein interaction, a trifluoromethyl (CF₃) group on an associated phenyl ring increased potency. nih.gov This suggests that the electronic modulation provided by the iodo-substituent could be a key factor in its biological profile.
| Scaffold/Analog Class | Substituent Modification on Triazole Ring | Observed Impact on Activity | Reference |
|---|---|---|---|
| General 1,2,3-Triazoles | Halogenation (e.g., Iodo, Bromo) | Provides a handle for further functionalization via cross-coupling; can form halogen bonds to enhance binding affinity. | researchgate.net |
| 1,2,4-Triazole-based inhibitors | Addition of electron-withdrawing groups (e.g., CF₃) to linked phenyl ring | Increased potency observed in certain series, suggesting electronic effects are important for activity. | nih.gov |
| Triazole-based antimalarials | Hybridization with other pharmacophores (e.g., quinoline) | Leads to hybrid compounds with potential dual-stage or multi-stage activity against the parasite lifecycle. | nih.gov |
| Triazole-based aromatase inhibitors | N4 of triazole ring | Coordinates with the iron atom of the heme group in the enzyme's active site, crucial for inhibitory activity. | nih.gov |
Influence of Piperidine Ring Modifications and Substitution Patterns
The piperidine moiety is a ubiquitous structural feature in many pharmaceutical agents, and its substitution pattern significantly impacts biological properties. researchgate.net For the 4-(triazol-1-yl)piperidine scaffold, modifications can be made at the N1 position or on the carbon atoms of the ring.
N1-Substituents : The nitrogen atom of the piperidine ring is a common site for modification. In one study, a series of 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine derivatives were synthesized and evaluated for anticonvulsant and antibacterial activities. researchgate.net The length of the N-alkyl chain was found to be a critical determinant of potency. For example, compound 1-tetradecyl-4-(4H-1,2,4-triazol-4-yl)piperidine showed potent activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. researchgate.net In another series, a 1-(4-nitrophenylsulfonyl) group was installed on the piperidine nitrogen as part of a scaffold evaluated for antibacterial and acetylcholinesterase inhibitory activities. researchgate.netpjps.pk
C4-Substituents : In the specific case of this compound, the triazole group is itself a substituent at the C4 position. Further substitutions at this position have been explored in related analogs. For example, a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks were attached to a fluoroquinolone core. nih.gov The nature of the substituent on the triazole ring at the C4-position of the piperidine (which corresponds to the C4 or C5 position of the triazole) was shown to be crucial for antibacterial activity. The derivative with a formyl group on the triazole ring exhibited antibacterial activity comparable to ciprofloxacin (B1669076) against certain strains. nih.gov
| Scaffold/Analog Class | Piperidine Ring Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| 1-Alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines | N-alkylation with varying chain lengths (e.g., octyl, tetradecyl) | Chain length significantly affects anticonvulsant and antibacterial potency. 1-tetradecyl derivative was highly active against Gram-positive bacteria. | researchgate.net |
| Fluoroquinolone hybrids | Attachment of 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine at C7 | Resulted in a compound with antibacterial activity comparable to ciprofloxacin against S. aureus. | nih.gov |
| 5-(1-(4-Nitrophenylsulfonyl)piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | N-sulfonylation of the piperidine ring | Scaffold for derivatives with significant acetylcholinesterase inhibitory activity. | researchgate.netpjps.pk |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one analogs | Opening of the piperidine ring | Investigated to check if increased flexibility could improve interaction with the target protein. | mdpi.com |
Conformational Restriction and Flexibility within the Hybrid Scaffold
The conformational properties of the 4-(triazol-1-yl)piperidine scaffold are determined by the interplay between the flexible piperidine ring and the rigid, planar triazole ring. The piperidine ring typically adopts a stable chair conformation. The connection to the triazole at the C4 position can be either axial or equatorial, leading to different spatial orientations of the triazole moiety. This orientation can be critical for fitting into a specific protein binding site.
Mechanistic Investigations at the Molecular and Cellular Level (in vitro only)
Understanding the mechanism of action of a compound at the molecular and cellular level is fundamental to drug discovery. For analogs of this compound, this involves characterizing the nature of their interaction with their biological target(s). While specific mechanistic data for this exact compound are not widely published, the general approaches and findings for related triazole-piperidine hybrids illustrate the types of investigations performed.
Kinetic and Thermodynamic Characterization of Ligand-Target Binding
The interaction between a ligand and its target protein can be quantitatively described by kinetic and thermodynamic parameters, which provide a deeper understanding of the binding event beyond simple affinity measurements like IC₅₀ or Kᵢ.
Kinetic Parameters : These include the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The ratio of these rates (kₒff/kₒₙ) defines the equilibrium dissociation constant (K₋), a true measure of binding affinity. A long residence time (low kₒff) at the target can sometimes lead to a more durable pharmacological effect.
Thermodynamic Parameters : Isothermal titration calorimetry (ITC) is a technique used to measure the thermodynamic signature of binding, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The Gibbs free energy is related to the binding affinity (ΔG = RTlnK₋), while the enthalpic and entropic contributions reveal the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).
While specific kinetic and thermodynamic data for this compound are not available, studies on other triazole-containing compounds highlight the importance of these measurements. For example, molecular docking studies of some triazole derivatives have calculated binding energies (ΔG) to predict binding affinity for target proteins. mdpi.comresearchgate.net These computational predictions, while useful, require experimental validation through biophysical techniques like surface plasmon resonance (SPR) for kinetics or ITC for thermodynamics.
Modulation of Protein-Protein Interactions and Signal Transduction Pathways
The unique structural characteristics of the 1,2,3-triazole and piperidine rings suggest that their combination in this compound could lead to a compound capable of influencing key cellular processes through the modulation of protein-protein interactions (PPIs) and various signal transduction pathways.
The 1,2,3-triazole ring is recognized as a bioisostere for an amide bond, enabling it to mimic peptide structures and potentially disrupt PPIs. biointerfaceresearch.comnih.gov This capability is crucial, as PPIs are fundamental to most cellular functions, and their dysregulation is often implicated in disease. nih.gov For instance, certain 1,2,3-triazole derivatives have been shown to inhibit the dimerization of the Epidermal Growth Factor Receptor (EGFR), a critical event in cancer-related signaling. nih.gov Furthermore, indole-linked 1,2,3-triazole derivatives have been found to modulate COX-2 protein levels in human THP-1 monocytes by suppressing the AGE-ROS-NF-κβ signaling pathway, indicating a role in inflammatory responses. researchgate.net The nitrogen atoms within the triazole ring can form important hydrogen bonds and other non-covalent interactions with biological targets, contributing to the stability of ligand-protein complexes. nih.govnih.gov
The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals and natural alkaloids, known for its diverse pharmacological activities. nih.gov Piperine, a well-known piperidine alkaloid, has been demonstrated to inhibit multiple signal transduction pathways. nih.gov Specifically, it can block the interleukin-2 (B1167480) (IL-2) driven proliferation of T lymphocytes by inhibiting the phosphorylation of STAT3 and STAT5, as well as the phosphorylation of ERK1/2 and Akt. nih.gov This interference with crucial signaling cascades suggests that piperidine-containing compounds can have significant immunomodulatory and anti-proliferative effects. The anti-inflammatory properties of some piperidine derivatives are attributed to their ability to inhibit leukocyte migration through the MEK/ERK signaling pathway. researchgate.net
Given these properties, this compound could potentially act as a modulator of PPIs and signaling pathways. The triazole component might interact with peptide-binding domains, while the piperidine ring could confer affinity for various receptors and enzymes, collectively influencing cellular signaling networks.
Theoretical Frameworks for Predicting Biological Activity and Ligand Efficiency
In the absence of empirical data, computational methods provide a valuable framework for predicting the biological activity and optimizing the drug-like properties of novel compounds such as this compound. Key theoretical approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the calculation of ligand efficiency metrics.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models have been successfully applied to both 1,2,3-triazole and piperidine derivatives to predict their therapeutic potential. For 1,2,3-triazoles, QSAR models have been developed to predict their cytotoxic activities against various cancer cell lines, helping to identify structural features essential for potent anticancer activity. nih.govresearchgate.netbenthamdirect.com Similarly, QSAR studies on piperidine derivatives have been used to predict their toxicity and inhibitory activities against targets like the Akt1 kinase. nih.govtandfonline.comresearchgate.net These models can be used to virtually screen libraries of compounds and prioritize them for synthesis and experimental testing.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used to understand the potential interactions of 1,2,3-triazole and piperidine derivatives with their biological targets. Docking studies have been performed on 1,2,3-triazole derivatives to investigate their binding modes with enzymes like epidermal growth factor receptor (EGFR) and matrix metalloproteinases (MMPs). biointerfaceresearch.commdpi.com For piperidine derivatives, molecular docking has been employed to elucidate their binding to receptors such as the µ-opioid receptor and the dopamine (B1211576) D2 receptor. tandfonline.comtandfonline.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and can guide the design of more potent and selective compounds.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Piperidine Derivatives | µ-Opioid Receptor | -8.13 to -13.37 | Q124, W133, D147, Y148, M151 |
| 1,2,3-Triazole-based Glycosides | Epidermal Growth Factor Receptor (EGFR) | - | - |
| N-functionalized Piperidine-Triazole Hybrids | Dopamine D2 Receptor | - | - |
Ligand Efficiency
Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, relative to its size (typically measured by the number of heavy atoms). It is a useful tool for lead optimization, as it helps in identifying small molecules that have a high binding affinity for their target, which can then be developed into more potent drug candidates. The concept of lipophilic ligand efficiency (LLE), which relates potency to lipophilicity, is also crucial for optimizing pharmacokinetic properties. Studies on piperidine derivatives have utilized ligand efficiency metrics to guide the development of potent inhibitors for targets such as the σ1 receptor and P-glycoprotein. nih.govnih.gov These metrics help in balancing the need for high potency with the requirement for favorable drug-like properties.
| Compound | Target | pIC50 | Ligand Efficiency (LE) |
|---|---|---|---|
| Piperidine Analogue 12 | P-glycoprotein | - | 0.33 |
| N-propyl derivative 20 | P-glycoprotein | - | 0.35 |
Future Directions and Advanced Research Trajectories for 4 5 Iodo 1h 1,2,3 Triazol 1 Yl Piperidine
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of eco-friendly solvents, catalysts, and energy-efficient reaction conditions. rsc.org The synthesis of 1,2,3-triazoles, a core component of the target molecule, has traditionally relied on copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com While effective, these methods often involve challenges related to metal contamination and the use of organic solvents. rsc.org
Future research will likely focus on developing greener synthetic protocols for 4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine. This includes the exploration of:
Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. ekb.egmdpi.com Sonication, for instance, has been successfully employed for the synthesis of triazole derivatives in aqueous media, minimizing the need for hazardous organic solvents. ekb.eg
Use of Natural Catalysts: Investigating the use of natural catalysts, such as those derived from citrus juices, presents an innovative and environmentally benign approach to triazole synthesis. ekb.eg
Sustainable Solvents: A shift towards water or other green solvents is a key aspect of sustainable synthesis. rsc.org
Heterogeneous Catalysts: The development of recyclable, heterogeneous catalysts can simplify product purification and reduce waste. rsc.org A magnetic ternary-layered double-hydroxide photocatalyst has been shown to be effective in synthesizing 1,2,3-triazoles and can be easily recovered and reused. rsc.org
| Green Chemistry Approach | Potential Benefit for Synthesis |
| Microwave/Ultrasound Assistance | Reduced reaction time and energy usage ekb.egmdpi.com |
| Natural Catalysts | Environmentally friendly and cost-effective ekb.eg |
| Aqueous Media | Elimination of hazardous organic solvents rsc.orgekb.eg |
| Heterogeneous Catalysis | Catalyst recyclability and simplified purification rsc.org |
Exploration of Isotopic Labeling for Advanced Research Probes
Isotopic labeling is a powerful technique for elucidating biological mechanisms and quantifying target engagement. The presence of an iodine atom in this compound makes it an ideal candidate for radioiodination, enabling its use in various advanced research applications.
The introduction of radioisotopes, such as Iodine-125, can transform the molecule into a high-affinity radioligand for in vitro binding studies and ex vivo autoradiography. nih.gov These techniques are crucial for:
Target Identification and Validation: Determining the specific biological targets with which the compound interacts.
Pharmacokinetic Studies: Tracking the distribution, metabolism, and excretion of the compound in biological systems.
Receptor Occupancy Studies: Quantifying the extent to which a drug binds to its target receptor at different concentrations.
A study on a radioiodinated triazole-pyrrolidine derivative demonstrated its potential to selectively bind to the orexin (B13118510) 2 receptor in the brain, highlighting the utility of this approach for neurological research. nih.gov However, challenges such as optimizing brain uptake may require further structural modifications. nih.gov The synthesis of isotopically labeled analogs can be achieved through established methods for incorporating stable isotopes like ¹⁵N into the triazole or azine rings. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel drug candidates. nih.gov These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of molecules, thereby reducing the time and cost of research and development. nih.govpremierscience.com
For this compound and its derivatives, AI and ML can be applied to:
Virtual Screening: Efficiently screen large virtual libraries of related compounds to identify those with the highest predicted activity against a specific biological target. premierscience.com
De Novo Drug Design: Generate novel molecular structures with desired therapeutic profiles. nih.gov
Predictive Modeling: Develop models to forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, aiding in the selection of candidates with favorable drug-like characteristics. nih.gov
Structure-Activity Relationship (SAR) Analysis: Elucidate the relationships between molecular structure and biological activity to guide the rational design of more potent and selective compounds. mdpi.com
Machine learning algorithms like random forests and support vector machines have been successfully used to discover novel antagonists for pain receptors, demonstrating the power of these methods in identifying new active compounds. researchgate.net
Design of Targeted Chemical Probes for Specific Biological Pathways
The versatile scaffold of this compound makes it an excellent starting point for the design of targeted chemical probes. These probes are essential tools for dissecting complex biological pathways and understanding the mechanisms of disease.
By strategically modifying the piperidine (B6355638) and triazole moieties, researchers can develop probes with high affinity and selectivity for specific enzymes, receptors, or other protein targets. The iodo group offers a convenient handle for further functionalization, including the attachment of fluorescent tags or biotin (B1667282) for visualization and pull-down experiments.
The "click" chemistry reaction used to form the triazole ring is a bioorthogonal method, meaning it can occur in biological systems without interfering with native processes. mdpi.com This property is particularly valuable for developing probes that can be used to label and track biomolecules in living cells. mdpi.com The design of such probes can be guided by molecular modeling studies to predict binding modes and interactions with the target protein. researchgate.nettandfonline.com
Potential for Incorporation into Multi-Target Ligand Design
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. acs.org Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more targets simultaneously, offer a promising therapeutic strategy for these conditions. acs.org
The modular nature of this compound, with its distinct piperidine and iodo-triazole components, makes it an attractive scaffold for the design of MTDLs. The piperazine (B1678402) moiety, a close relative of piperidine, has been successfully incorporated into multi-target agents for Alzheimer's disease, targeting acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.govresearchgate.net
Future research could explore the synthesis of hybrid molecules that combine the iodo-triazole-piperidine core with other pharmacophores known to interact with relevant disease targets. This approach could lead to the development of novel therapeutics with enhanced efficacy and reduced potential for drug resistance.
Challenges and Opportunities in the Academic Research of Iodo-Triazole-Piperidine Compounds
The academic research of iodo-triazole-piperidine compounds presents both challenges and significant opportunities.
Challenges:
Synthetic Complexity: The synthesis of functionalized piperidines and the regiospecific formation of 1,4,5-trisubstituted triazoles can be challenging. nih.govorganic-chemistry.org
Structure-Activity Relationship (SAR) Elucidation: A thorough understanding of the SAR for this class of compounds requires the synthesis and biological evaluation of a diverse library of analogs.
Target Identification: Identifying the specific biological targets of novel compounds can be a complex and resource-intensive process.
Opportunities:
Privileged Scaffolds: Both piperidine and triazole rings are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in approved drugs and exhibit a wide range of biological activities. nih.govnih.govrsc.org
Chemical Diversity: The iodo-triazole-piperidine core provides a versatile platform for generating a wide array of structurally diverse molecules with the potential for novel biological activities.
Collaborative Research: The multidisciplinary nature of this research, spanning synthetic chemistry, computational modeling, and biology, offers opportunities for collaboration between different research groups.
Q & A
Q. What are the most reliable synthetic routes for preparing 4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine, and what experimental conditions are critical for optimizing yield?
The synthesis of this compound typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A modified procedure from Dawood and Hamed (2019) uses CuI (10 mol%) as a catalyst in a THF:acetone (5:1) solvent system at reflux for 24 hours, with stoichiometric control of reactants (e.g., 1.2 equiv. of alkyne derivatives). Reaction monitoring via TLC or HPLC is essential to confirm completion. Post-reaction purification often involves column chromatography or recrystallization, achieving yields of 70–85% under optimized conditions . For multi-step syntheses (e.g., intermediates like 4-(4-iodo-1H-pyrazol-1-yl)piperidine), hydrazine and potassium hydroxide in ethylene glycol under reflux are critical precursors .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and how are spectral data interpreted?
- NMR : H and C NMR are used to confirm regioselectivity of the triazole ring and substitution patterns on the piperidine moiety. For example, the iodinated triazole proton typically resonates at δ 7.8–8.2 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- IR : Absorbance bands for the triazole C-N stretch appear near 1450–1600 cm .
NIST-standardized databases should be referenced for spectral validation .
Q. What safety protocols are critical when handling this compound, given its iodinated and heterocyclic structure?
- Toxicity : Use fume hoods and PPE (gloves, lab coats) due to potential neurotoxicity from iodine and reactive intermediates.
- Waste Disposal : Iodinated byproducts require segregation and treatment as hazardous waste.
- Stability : Store under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Target Selection : Prioritize targets with known binding to triazole/piperidine scaffolds (e.g., kinases, GPCRs). Use databases like PubChem or PDB for structural data .
- Software : AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS-AA) for ligand-receptor docking.
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Experimental Replication : Repeat assays under standardized conditions (e.g., MIC testing per CLSI guidelines) .
- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting results .
- Mechanistic Studies : Employ transcriptomics or proteomics to identify off-target effects. For example, RNA-seq can reveal differential gene expression linked to cytotoxicity .
Q. What strategies are recommended for scaling up synthesis while maintaining regioselectivity and minimizing side reactions?
- Catalyst Optimization : Replace CuI with Ru-based catalysts (e.g., RuAAC) for higher regiocontrol in large batches .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (e.g., diiodinated byproducts) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
- Permeability : Caco-2 cell assays predict intestinal absorption .
Methodological Framework for Research Design
Q. How to align experimental design with theoretical frameworks (e.g., structure-activity relationships or mechanistic hypotheses)?
- Conceptual Basis : Link synthesis and bioactivity testing to existing theories (e.g., electron-withdrawing effects of iodine on triazole reactivity) .
- Hypothesis Testing : Use factorial design (DoE) to isolate variables (e.g., substituent effects on binding affinity) .
- Data Interpretation : Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with observed activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
